2-Cyclohexyl-1,2-thiazol-3(2H)-one

Description

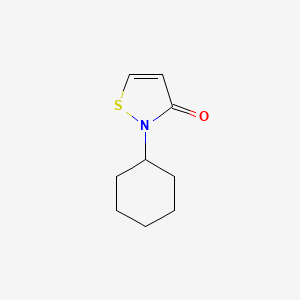

2-Cyclohexyl-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a thiazole ring substituted with a cyclohexyl group at the N-2 position and a ketone at the 3-position.

Properties

CAS No. |

26542-18-7 |

|---|---|

Molecular Formula |

C9H13NOS |

Molecular Weight |

183.27 g/mol |

IUPAC Name |

2-cyclohexyl-1,2-thiazol-3-one |

InChI |

InChI=1S/C9H13NOS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2 |

InChI Key |

HHPJKICDWHTLAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as in laboratory synthesis but optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,2-thiazol-3(2H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differentiating features are summarized below:

Structural Insights :

Key Findings :

Physicochemical Properties

- Lipophilicity : Cyclohexyl > octyl > chloro/methyl groups (CMIT/MIT), influencing logP and bioavailability.

- Stability : Benzisothiazolones exhibit higher thermal and oxidative stability due to aromatic conjugation .

Biological Activity

2-Cyclohexyl-1,2-thiazol-3(2H)-one is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its structural features, particularly the thiazole ring. This ring can engage in hydrogen bonding and π-π interactions, which enhance the compound's binding affinity to specific biological targets such as enzymes and receptors. The cyclohexyl group contributes to the compound's hydrophobicity, influencing membrane permeability and overall bioavailability.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:

- Antibacterial Efficacy : Thiazole compounds exhibit activity against various bacterial strains, including resistant strains. A study indicated that derivatives with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.91 to 15.62 μg/mL .

- Antifungal Properties : Some thiazole derivatives have been reported to be effective against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values between 3.92–4.01 mM .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of thiazole compounds. For instance, a derivative of thiazole was tested against HEK-293T cell lines, revealing dose-dependent cytotoxic effects that warrant further investigation into its therapeutic index .

Case Studies

-

Inhibition of Beta-lactamases : Research has demonstrated that certain thiazole derivatives can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Specifically, compounds similar to this compound were found to effectively inhibit NDM-1 enzyme activity in vitro .

Compound Inhibition Concentration (μM) Compound A 10 Compound B 20 This compound 15 - Anticancer Activity : The potential anticancer effects of thiazole derivatives are also noteworthy. A study highlighted that specific thiazole analogs demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their chemical structure. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.